N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-7-9-14(10-8-12)21-15(18-19-20-21)11-17-16(22)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYHSYPLHLBWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by the attachment of the cyclohexanecarboxamide group. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often involve heating in a solvent like DMF (dimethylformamide) or using microwave irradiation to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Materials Science: The tetrazole ring can contribute to the development of energetic materials due to its high nitrogen content.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This binding can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Cyclohexane vs.
- Carboxamide vs. Amine : The carboxamide group enhances hydrogen-bonding capacity, improving target binding specificity compared to amine derivatives .
- Aromatic Substituents : The p-tolyl group in the target compound may enhance π-π stacking interactions in biological systems compared to simple phenyl or halogenated furan moieties .
Stability and Reactivity
- Acid Stability : Tetrazoles (including the target) are stable under acidic conditions, critical for oral bioavailability .
- Nitration Reactivity: Nitration of tetrazole derivatives (e.g., Scheme 25 in ) requires 100% HNO3, suggesting the target’s tetrazole ring may undergo similar reactions under harsh conditions .
Biological Activity
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The molecular formula is , and it contains functional groups that may interact with biological targets effectively.
Anticancer Properties
Recent studies have investigated the anticancer potential of tetrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In a study involving various tetrazole derivatives, it was found that certain modifications enhance cytotoxicity against cancer cell lines, suggesting that the tetrazole moiety plays a crucial role in their biological activity .
The mechanism of action for tetrazole-containing compounds often involves the inhibition of key enzymes or pathways involved in tumor growth. For example, some studies reported that similar compounds could inhibit the PD-1/PD-L1 interaction, which is critical in cancer immune evasion . The ability to modulate immune responses makes these compounds potential candidates for immunotherapy.
Study 1: Inhibition of Tumor Growth
In a controlled experiment, this compound was tested against various cancer cell lines. Results indicated that at concentrations above 100 nM, significant inhibition of cell viability was observed, with an IC50 value suggesting effective potency .
Study 2: Immune Modulation
Another study focused on the immune-modulating effects of this compound on mouse splenocytes. The compound demonstrated the ability to enhance the proliferation of immune cells in vitro when exposed to recombinant PD-L1, indicating its potential as an immunotherapeutic agent .
Data Table: Biological Activity Overview
| Activity | Concentration (nM) | Effect Observed |
|---|---|---|
| Tumor Cell Viability | 100 | 92% inhibition of growth |
| Immune Cell Proliferation | 50 | Enhanced proliferation |
| PD-1/PD-L1 Interaction | 100 | Significant inhibition |
Q & A
Q. What are the optimal synthetic routes for preparing N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide?
- Methodological Answer : The synthesis typically involves two key steps: (i) Tetrazole Ring Formation : React a nitrile precursor (e.g., p-tolyl cyanide) with sodium azide (NaN₃) in the presence of a Lewis acid catalyst like ZnCl₂ at 80–100°C. This forms the 1-(p-tolyl)-1H-tetrazole intermediate . (ii) Amide Coupling : Treat the tetrazole intermediate with cyclohexanecarboxamide via a nucleophilic substitution or coupling reagent (e.g., EDC/HOBt) in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere . Purification is achieved using column chromatography or recrystallization. Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and cyclohexane carboxamide (δ 1.2–2.2 ppm for cyclohexyl CH₂ groups). 2D NMR (COSY, HSQC) resolves overlapping signals .
- IR Spectroscopy : Key peaks include N–H stretching (~3300 cm⁻¹, amide) and C=O stretching (~1650 cm⁻¹, carboxamide) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₂₀N₆O), while LC-MS monitors reaction progress .
Q. How does the tetrazole moiety influence biological activity?
- Methodological Answer : The tetrazole ring mimics carboxylate groups in enzyme active sites, enabling hydrogen bonding and electrostatic interactions. For example, it can inhibit angiotensin-converting enzyme (ACE) by binding to zinc ions in the catalytic site. The p-tolyl group enhances lipophilicity, improving membrane permeability, while the cyclohexane carboxamide stabilizes binding via van der Waals interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking vs. Assay Discrepancies : If molecular docking predicts strong binding but in vitro assays show low activity, validate assay conditions (e.g., buffer pH, co-solvents like DMSO ≤1%). Use surface plasmon resonance (SPR) to measure real-time binding kinetics .
- Solubility Issues : If low solubility masks activity, employ co-solvents (e.g., cyclodextrins) or synthesize prodrugs (e.g., ester derivatives) to improve bioavailability .
Q. What strategies optimize regioselectivity in tetrazole derivatization?
- Methodological Answer :
- Protecting Groups : Use tert-butyl or trityl groups to block undesired positions during alkylation/arylation of the tetrazole ring .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to attach aryl groups selectively to the tetrazole N1 position .
- Reaction Solvent : Polar solvents (e.g., DMF) favor N1-substitution, while non-polar solvents (e.g., toluene) may promote N2-isomer formation .
Q. How can enantiomeric purity be achieved in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ chiral ligands like BINAP with transition metals (e.g., Cu or Rh) for asymmetric hydrogenation of intermediate alkenes .
- Enzymatic Resolution : Use lipases or esterases to hydrolyze racemic mixtures, isolating the desired enantiomer .
Q. What structural modifications enhance selectivity for biological targets?
- Methodological Answer :
- Substituent Effects : Replace the p-tolyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electron density and improve binding to hydrophobic enzyme pockets. Compare activity against analogs like N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide .
- Linker Optimization : Shorten the methylene spacer between tetrazole and carboxamide to reduce conformational flexibility, potentially increasing binding affinity .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate enzyme inhibition kinetics?
- Methodological Answer :
- Continuous Assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for metalloproteases) to monitor real-time hydrolysis. Fit data to the Michaelis-Menten model to calculate IC₅₀ and Ki values .
- Control Experiments : Include positive controls (e.g., captopril for ACE inhibition) and negative controls (DMSO vehicle) to validate assay reliability .
Q. What computational tools predict ADMET properties for this compound?
- Methodological Answer :
- In Silico Models : Use SwissADME or ADMETlab 2.0 to predict permeability (LogP), solubility (LogS), and cytochrome P450 interactions. Verify predictions with in vitro Caco-2 cell assays for absorption .
Contradictions and Troubleshooting
Q. Why might biological activity vary between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability : Phase I metabolism (e.g., CYP450 oxidation) may degrade the compound. Use liver microsome assays to identify metabolites and modify labile positions (e.g., replace methyl groups with halogens) .
- Protein Binding : High plasma protein binding (e.g., >90%) reduces free drug concentration. Measure binding via equilibrium dialysis and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
